molecular formula C18H22N6 B12240982 1-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-4-(2-methylphenyl)piperazine

1-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-4-(2-methylphenyl)piperazine

Cat. No.: B12240982
M. Wt: 322.4 g/mol
InChI Key: ILLAHRHSWNCUQX-UHFFFAOYSA-N
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Description

1-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-4-(2-methylphenyl)piperazine is a complex organic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-4-(2-methylphenyl)piperazine can be achieved through various methods. One common approach involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in good-to-excellent yields . Another method involves the condensation of diamino-substituted pyrimidinones with orthoesters or chloroanhydrides .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and other advanced techniques can significantly reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

1-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-4-(2-methylphenyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups onto the piperazine ring .

Scientific Research Applications

1-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-4-(2-methylphenyl)piperazine has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-4-(2-methylphenyl)piperazine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the inhibition of viral replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-4-(2-methylphenyl)piperazine stands out due to its unique combination of a triazolopyrimidine core with a piperazine ring. This structure imparts distinct biological activities and makes it a valuable compound for various research applications .

Properties

Molecular Formula

C18H22N6

Molecular Weight

322.4 g/mol

IUPAC Name

5,6-dimethyl-7-[4-(2-methylphenyl)piperazin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C18H22N6/c1-13-6-4-5-7-16(13)22-8-10-23(11-9-22)17-14(2)15(3)21-18-19-12-20-24(17)18/h4-7,12H,8-11H2,1-3H3

InChI Key

ILLAHRHSWNCUQX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)C3=C(C(=NC4=NC=NN34)C)C

Origin of Product

United States

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